molecular formula C7H10ClNS B14498401 2-Methylsulfanylaniline;hydrochloride CAS No. 63934-53-2

2-Methylsulfanylaniline;hydrochloride

Cat. No.: B14498401
CAS No.: 63934-53-2
M. Wt: 175.68 g/mol
InChI Key: LYJRLDKLNFNZRO-UHFFFAOYSA-N
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Description

2-Methylsulfanylaniline;hydrochloride is an organic compound with the molecular formula C7H10ClNS. It is a derivative of aniline, where a methylsulfanyl group is attached to the benzene ring. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylsulfanylaniline;hydrochloride can be synthesized through several methods. One common method involves the nucleophilic substitution of a halogenated benzene derivative with a methylsulfanyl group. The reaction typically requires a base such as sodium hydroxide and is carried out under reflux conditions.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of catalytic processes to enhance the yield and purity of the compound. The use of palladium-catalyzed amination reactions is one such method, which allows for efficient synthesis under milder conditions compared to traditional methods .

Chemical Reactions Analysis

Types of Reactions

2-Methylsulfanylaniline;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine.

    Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

2-Methylsulfanylaniline;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylsulfanylaniline;hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. Its methylsulfanyl group can undergo oxidation or reduction, leading to the formation of reactive intermediates that participate in further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylsulfonylaniline
  • 4-Methylsulfanylaniline
  • 2-Phenylsulfanylaniline

Uniqueness

2-Methylsulfanylaniline;hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and properties. Compared to other similar compounds, it offers a different set of functional groups that can be exploited in various chemical reactions and applications .

Properties

CAS No.

63934-53-2

Molecular Formula

C7H10ClNS

Molecular Weight

175.68 g/mol

IUPAC Name

2-methylsulfanylaniline;hydrochloride

InChI

InChI=1S/C7H9NS.ClH/c1-9-7-5-3-2-4-6(7)8;/h2-5H,8H2,1H3;1H

InChI Key

LYJRLDKLNFNZRO-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1N.Cl

Origin of Product

United States

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